![molecular formula C12H7Cl2NO3 B12894704 7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro- CAS No. 156496-85-4](/img/structure/B12894704.png)
7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyranoisoxazole core, which is a fused ring system combining pyran and isoxazole rings, and is substituted with a 2,6-dichlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Pyran Ring: The pyran ring is then formed by cyclization of an appropriate precursor, such as a hydroxy ketone or an aldehyde, under acidic or basic conditions.
Substitution with 2,6-Dichlorophenyl Group:
Industrial Production Methods
Industrial production of 3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyranoisoxazole core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated aromatic compounds, bases (e.g., sodium hydroxide, potassium carbonate), catalysts (e.g., palladium on carbon)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions.
Modulating Receptors: Interacting with cell surface or intracellular receptors, affecting signal transduction and cellular responses.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division, resulting in cytotoxic effects.
類似化合物との比較
Similar Compounds
- **3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol
- **(5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
- **N1-{3-[3-(2,6-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide
Uniqueness
3-(2,6-Dichlorophenyl)-4H-pyrano[4,3-d]isoxazol-7(5H)-one is unique due to its fused pyranoisoxazole ring system, which imparts distinct chemical and physical properties
特性
CAS番号 |
156496-85-4 |
|---|---|
分子式 |
C12H7Cl2NO3 |
分子量 |
284.09 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-4,5-dihydropyrano[4,3-d][1,2]oxazol-7-one |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-2-1-3-8(14)9(7)10-6-4-5-17-12(16)11(6)18-15-10/h1-3H,4-5H2 |
InChIキー |
FXKASTGMEAESIO-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C2=C1C(=NO2)C3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


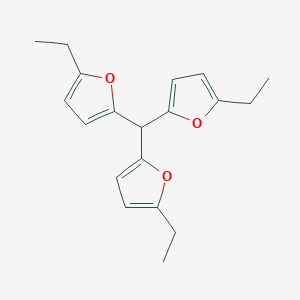
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)
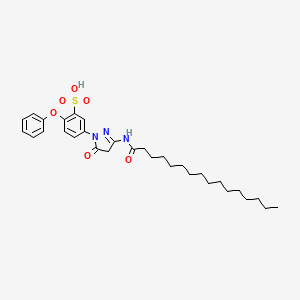
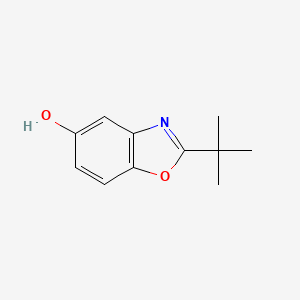
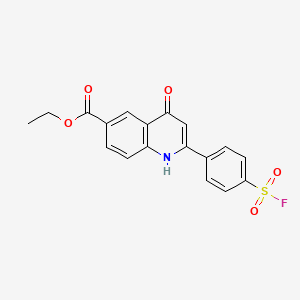
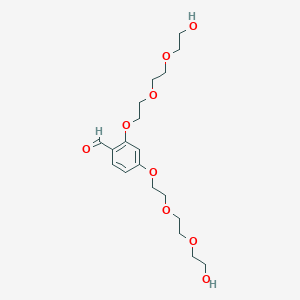

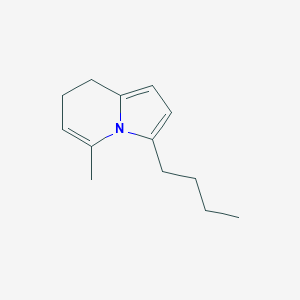
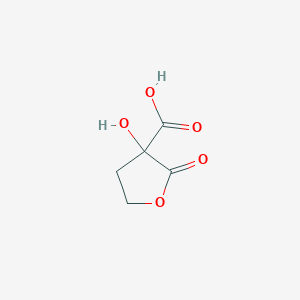
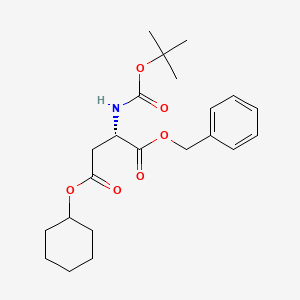
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
